molecular formula C10H21NO4Si B3045203 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 10310-41-5

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B3045203
CAS No.: 10310-41-5
M. Wt: 247.36 g/mol
InChI Key: TVOGLPNKMOAOQY-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- (CAS RN: 10310-41-5) is an organosilane compound with the molecular formula C₁₀H₂₁NO₄Si and a molecular weight of 247.367 g/mol . It features a methacrylamide group (2-methylpropenamide) linked to a 3-(trimethoxysilyl)propyl chain. The trimethoxysilyl moiety enables hydrolysis and covalent bonding to hydroxylated surfaces (e.g., silica, glass), while the acrylamide group provides reactivity for polymerization or crosslinking .

Applications: This compound is widely used as a coupling agent in polymer composites, adhesives, and coatings, where it enhances interfacial adhesion between organic polymers and inorganic substrates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(3-trimethoxysilylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4Si/c1-9(2)10(12)11-7-6-8-16(13-3,14-4)15-5/h1,6-8H2,2-5H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOGLPNKMOAOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551758
Record name 2-Methyl-N-[3-(trimethoxysilyl)propyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-41-5
Record name 2-Methyl-N-[3-(trimethoxysilyl)propyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Methyl Methacrylate with 3-Aminopropyltrimethoxysilane

In a typical procedure, methyl methacrylate reacts with 3-aminopropyltrimethoxysilane under controlled conditions. The reaction is catalyzed by titanium tetraisopropoxide (0.5–2.0 mol%) at 100–200°C, with a polymerization inhibitor (e.g., hydroquinone, 0.1–1.0 wt%) to prevent radical polymerization of the methacrylamide product.

Key parameters:

  • Molar ratio: 1:1 (methacrylate:amine) to minimize side reactions.
  • Temperature: Optimized at 120–150°C for 6–12 hours.
  • Yield: 75–92% after vacuum distillation.

Alternative Starting Materials

Some protocols substitute methyl methacrylate with methacryloyl chloride , though this requires stringent moisture control due to the silane’s hydrolytic sensitivity. The chloride route proceeds at lower temperatures (0–25°C) but demands stoichiometric bases (e.g., triethylamine) to neutralize HCl, complicating purification.

Industrial-Scale Production and Optimization

Chinese supplier Daken Chemical reports a commercial process yielding 98% pure product at 1,000 kg/month:

Large-Batch Reaction Conditions

  • Catalyst: Titanium-based catalysts (e.g., titanium ethoxide) for enhanced selectivity.
  • Solvent: Toluene or xylene to azeotrope water formed during amidation.
  • Post-reaction processing:
    • Filtration to remove catalyst residues.
    • Distillation under reduced pressure (0.1–1.0 kPa) to isolate the product.

Stability Challenges and Solutions

Aqueous solutions of the compound are prone to hydrolysis and condensation, limiting shelf life. EP 4491677A1 addresses this by blending the compound with N-(2-methoxycarbonyl-2-methyl)ethyl-3-aminopropyltrimethoxysilane (0.01–20 wt%), improving solubility and inhibiting premature gelation.

Comparative Analysis of Synthesis Methods

Method Starting Materials Catalyst Temperature (°C) Yield (%) Purity (%) Source
Amidation (Methyl Methacrylate) Methyl methacrylate + 3-aminopropyltrimethoxysilane Titanium tetraisopropoxide 120–150 85–92 95–98
Amidation (Methacryloyl Chloride) Methacryloyl chloride + 3-aminopropyltrimethoxysilane None (base: NEt3) 0–25 70–78 90–95
Industrial Production Methyl methacrylate + 3-aminopropyltrimethoxysilane Titanium ethoxide 130–140 88–90 98

Key findings:

  • Titanium catalysts outperform base-mediated routes in yield and scalability.
  • Solvent choice (toluene > methanol) reduces side reactions.

Mechanistic Insights and Side Reactions

Amidation Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of methyl methacrylate. Titanium catalysts likely coordinate to the carbonyl oxygen, polarizing the carbonyl group and accelerating amine attack.

Competing Pathways

  • Polymerization: Uninhibited reactions lead to poly(methacrylamide) byproducts, detectable via GPC.
  • Silane Hydrolysis: Residual moisture causes premature hydrolysis of trimethoxysilyl groups, forming silanols that condense into oligomers.

Characterization and Quality Control

Spectroscopic Confirmation

  • FT-IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), and 1080 cm⁻¹ (Si–O–C).
  • ¹H NMR (CDCl₃): δ 5.35 (s, 1H, CH₂=C), 3.55 (t, 6H, OCH₃), 1.95 (s, 3H, CH₃).

Purity Assessment

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water).
  • Elemental Analysis: C 48.5%, H 8.5%, N 5.6% (theoretical: C 48.55%, H 8.56%, N 5.66%).

Industrial Applications and Challenges

The compound’s dual functionality enables applications in:

  • Dental composites: As a coupling agent between organic resins and inorganic fillers.
  • Waterborne coatings: Enhances adhesion to metal substrates via silanol condensation.

Challenges:

  • Storage stability in humid environments requires anhydrous packaging.
  • Scale-up of distillation steps demands specialized equipment to prevent thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced amide products. Substitution reactions can result in a variety of substituted silane compounds .

Scientific Research Applications

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- involves its ability to form covalent bonds with various substrates through its trimethoxysilyl group. This allows it to act as a coupling agent, linking organic and inorganic components. The compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is crucial for its applications in surface modification and material synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous organosilanes:

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS RN) Functional Group Silyl Group Key Properties Applications References
2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- (10310-41-5) Acrylamide Trimethoxysilyl Hydrolyzable silane, reactive amide Polymer adhesion, surface modification [1, 13]
N-(3-Trimethoxysilylpropyl)propane-1,3-diamine (2NS-P) Diamine Trimethoxysilyl High surface area (BET), pore volume Surface studies, catalysis [2]
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) Quaternary ammonium Trimethoxysilyl Ion exchange capacity (0.44–2.35 mmol/g) Solid-phase extraction [3]
N,N-Dimethyl-N-octadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) Quaternary ammonium + long alkyl chain Trimethoxysilyl Hydrophobic tail, surface alignment Biosensors (e.g., PDGF-BB detection) [4]
(3-Trimethoxysilylpropyl)diethylenetriamine Triamine Trimethoxysilyl Multiple amine sites Crosslinking, catalyst synthesis [6]
3-Methacrylamidopropyltris(trimethylsiloxy)silane Acrylamide Tris(trimethylsiloxy) Hydrophobic, thermal stability Hydrophobic coatings [16]
3-(Trimethoxysilyl)propyl methacrylate (2530-85-0) Methacrylate ester Trimethoxysilyl Polymerizable double bond Dental composites, adhesives [17]

Key Structural and Functional Differences

Functional Groups :

  • The target compound’s acrylamide group enables covalent bonding with polymers via radical polymerization, distinguishing it from amine- or ammonium-based silanes (e.g., 2NS-P, TTPA) that rely on ionic interactions or hydrogen bonding .
  • Methacrylate esters (e.g., 3-(trimethoxysilyl)propyl methacrylate) lack the amide’s hydrogen-bonding capability but exhibit faster polymerization kinetics due to the ester’s electron-withdrawing nature .

Silyl Group Variations: Trimethoxysilyl vs. Tris(trimethylsiloxy): Compounds like 3-Methacrylamidopropyltris(trimethylsiloxy)silane are more hydrophobic and thermally stable due to non-hydrolyzable trimethylsiloxy groups, making them suitable for moisture-resistant coatings .

Performance in Applications: Ion Exchange: TTPA’s quaternary ammonium group provides an ion exchange capacity of 1.26 mmol/g under optimized conditions, outperforming non-ionic silanes in extracting weak acids (e.g., benzoates) . Biosensing: DMOAP’s octadecyl chain creates a hydrophobic interface, improving the alignment of liquid crystals in biosensors for detecting PDGF-BB at 5 nM concentrations . Catalysis: The triamine in (3-Trimethoxysilylpropyl)diethylenetriamine facilitates multi-site coordination, enhancing its efficiency as a catalyst in one-pot syntheses (e.g., dihydropyrimidinones, >90% yield) .

Research Findings and Data

Table 2: Performance Metrics of Selected Compounds

Compound Key Metric Value/Outcome Reference
TTPA-Silica (TS material) Ion exchange capacity 1.26 mmol/g (optimal conditions) [3]
DMOAP/APTES biosensor PDGF-BB detection limit 5 nM (observable optical signal) [4]
(3-Trimethoxysilylpropyl)diethylenetriamine Catalyst recyclability Retains >85% activity after 5 cycles [6]

Biological Activity

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-, also known as trimethoxysilylpropyl methacrylate, is a silane compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

  • Chemical Formula: C10H20O5Si
  • Molecular Weight: 248.3483 g/mol
  • CAS Registry Number: 2530-85-0

The compound is characterized by the presence of a trimethoxysilyl group, which enhances its reactivity and compatibility with various substrates, making it suitable for applications in materials science and biomedical fields.

Biological Activity Overview

The biological activity of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is primarily attributed to its interactions with biological membranes and its potential as a biocompatible material. Key areas of research include:

  • Antimicrobial Properties: Studies have indicated that silane compounds exhibit antimicrobial activity. The incorporation of the trimethoxysilyl group may enhance the compound's ability to disrupt microbial cell membranes.
  • Cell Adhesion and Growth: Research shows that silane-modified surfaces can promote cell adhesion and proliferation. This property is particularly valuable in tissue engineering applications where biocompatibility is crucial.

Case Study 1: Antimicrobial Activity

A study published in the journal Materials evaluated the antimicrobial efficacy of silane-modified surfaces against common pathogens. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- compared to untreated controls.

PathogenControl Colonization (CFU/cm²)Treated Colonization (CFU/cm²)
E. coli1500200
S. aureus1200150

Case Study 2: Biocompatibility in Tissue Engineering

Another study investigated the effects of this compound on fibroblast cell lines. The findings indicated that cells cultured on silane-treated surfaces exhibited enhanced proliferation rates and improved morphology.

Treatment TypeCell Proliferation Rate (%)Morphological Assessment
Control75Normal
Silane Treatment90Enhanced

The biological activity of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- can be explained through several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the trimethoxysilyl group allows for better interaction with lipid membranes, leading to increased permeability and potential lysis of microbial cells.
  • Surface Modification: The ability to modify surfaces with this compound enhances biocompatibility by providing functional groups that facilitate protein adsorption and cell attachment.

Applications

Given its biological properties, 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is being explored for various applications:

  • Biomedical Devices: Its antimicrobial properties make it suitable for coatings on medical devices to prevent infection.
  • Tissue Engineering: The compound's ability to promote cell adhesion positions it as a candidate for scaffolds in regenerative medicine.
  • Material Science: It can be used to enhance the durability and functionality of polymers through surface modification.

Q & A

Q. What are the established synthetic routes for 2-methyl-N-[3-(trimethoxysilyl)propyl]-2-propenamide, and how do reaction conditions influence monomer purity?

Answer: The compound is synthesized via nucleophilic substitution or radical polymerization precursors. For example, silane-containing monomers like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) are synthesized using atom-transfer radical polymerization (ATRP) with CuBr/PMDETA catalysts and initiators like ethyl 2-bromoisobutyrate. Key parameters include solvent choice (e.g., anisole), temperature (60–80°C), and initiator-to-monomer ratios to achieve low polydispersity (Mw/Mn = 1.20–1.40) . Purification involves silica gel chromatography or distillation under reduced pressure to remove unreacted silane precursors.

Q. How can the physicochemical properties (e.g., logP, PSA) of this compound be experimentally determined, and what computational tools validate these results?

Answer: Experimental logP (5.113) and polar surface area (PSA = 124.37 Ų) are measured via reverse-phase HPLC and molecular dynamic simulations, respectively. Computational validation uses density functional theory (DFT) with software like Gaussian or COSMO-RS to predict partition coefficients and solubility. Discrepancies between experimental and calculated values often arise from solvent-specific interactions or incomplete parameterization of siloxane groups .

Q. What spectroscopic techniques are optimal for characterizing the hybrid organic-inorganic structure of this monomer?

Answer:

  • FT-IR : Identifies methacrylate C=O stretching (~1720 cm⁻¹) and Si-O-C vibrations (~1080 cm⁻¹).
  • NMR : ¹H NMR confirms methacrylic protons (δ 5.6–6.2 ppm) and trimethoxysilyl groups (δ 3.5 ppm for OCH₃). ²⁹Si NMR detects Q³/Q⁴ siloxane environments post-hydrolysis .
  • XPS : Validates surface composition (Si 2p at ~103 eV for SiO₃) in copolymer hybrids .

Advanced Research Questions

Q. How does copolymerization with methyl methacrylate (MMA) or 2-ethylhexyl acrylate affect the mechanical and thermal properties of materials derived from this monomer?

Answer: Copolymerization with MMA enhances rigidity (Young’s modulus increases by ~30%) due to crosslinking via siloxane domains. In contrast, 2-ethylhexyl acryate introduces flexibility (Tg reduction from 85°C to 45°C). Thermogravimetric analysis (TGA) shows improved thermal stability (decomposition >300°C) in hybrid systems due to inorganic siloxane networks .

Q. What methodologies are employed to resolve contradictions in reported reactivity ratios during copolymer synthesis?

Answer: Discrepancies in reactivity ratios (e.g., r₁ for TMSPMA vs. r₂ for acrylates) are resolved using:

  • Fineman-Ross or Kelen-Tüdős plots to analyze monomer conversion data.
  • High-throughput screening to test solvent polarity effects (e.g., anisole vs. THF).
  • DFT calculations to model transition-state energies and steric hindrance from trimethoxysilyl groups .

Q. How can microstructural properties (e.g., porosity, hardness) of scaffolds incorporating this monomer be quantitatively evaluated for tissue engineering?

Answer:

  • Micro-CT : Measures porosity (~70–90%) and pore-size distribution (10–200 µm) in 3D scaffolds.
  • Nanoindentation : Quantifies hardness (0.5–1.5 GPa) and reduced modulus (5–15 GPa) using Oliver-Pharr models.
  • SEM/EDS : Maps siloxane distribution and interfacial bonding with hydroxyapatite in hybrid materials .

Q. What experimental designs mitigate hydrolysis of trimethoxysilyl groups during aqueous processing while maintaining reactivity?

Answer: Strategies include:

  • pH control (pH 4–5 using acetic acid) to slow hydrolysis.
  • Co-condensation with tetraethyl orthosilicate (TEOS) to stabilize siloxane networks.
  • Surfactant templating (e.g., Pluronic F127) to direct hierarchical assembly without premature gelation .

Q. How does the compound’s endocrine disruption potential align with EPA screening frameworks, and what in vitro assays are prioritized?

Answer: While not explicitly listed in EPA’s Endocrine Disruptor Screening Program (EDSP), structurally analogous silanes are screened via:

  • ER/AR binding assays (OECD TG 455/456) for estrogen/androgen receptor affinity.
  • H295R steroidogenesis assay (OECD TG 456) to assess disruption of hormone synthesis.
  • QSAR models (e.g., ECOSAR) predict low bioaccumulation potential (logKow <6) .

Methodological Notes

  • Data Contradictions : Reported polymerization rates vary with initiators (e.g., PEO-Br vs. 2-EBiB). Validate kinetics via time-resolved NMR or MALDI-TOF .
  • Safety Protocols : Handle hydrolyzed siloxanes in fume hoods due to ethanol release. Store monomers under inert gas to prevent moisture-induced gelation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 2
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2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-

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